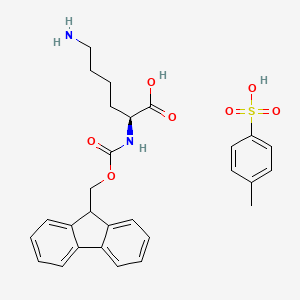

Fmoc-Lys-OH.TosOH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Lys-OH.TosOH: est un composé qui combine la lysine protégée par le fluorenylméthyloxycarbonyle avec l'acide p-toluènesulfonique. Ce composé est largement utilisé dans la synthèse peptidique, en particulier dans la synthèse peptidique en phase solide, en raison de sa capacité à protéger le groupe amino de la lysine pendant le processus de synthèse. Le groupe fluorenylméthyloxycarbonyle est un groupe protecteur labile en base, ce qui signifie qu'il peut être éliminé dans des conditions basiques sans affecter les autres groupes protecteurs qui sont stables dans ces conditions.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La préparation de Fmoc-Lys-OH.TosOH implique généralement les étapes suivantes :

Protection de la lysine: La lysine est d'abord protégée en la faisant réagir avec le chlorure de fluorenylméthyloxycarbonyle en présence d'une base comme le bicarbonate de sodium. Cette réaction forme Fmoc-Lys-OH.

Formation du sel de tosylate: Le Fmoc-Lys-OH est ensuite mis à réagir avec l'acide p-toluènesulfonique pour former le sel de tosylate, this compound.

Méthodes de production industrielle: La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac: De grandes quantités de lysine sont protégées avec du chlorure de fluorenylméthyloxycarbonyle.

Purification: Le produit est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie.

Formation du sel de tosylate: Le Fmoc-Lys-OH purifié est ensuite converti en son sel de tosylate en le faisant réagir avec l'acide p-toluènesulfonique.

Analyse Des Réactions Chimiques

Types de réactions:

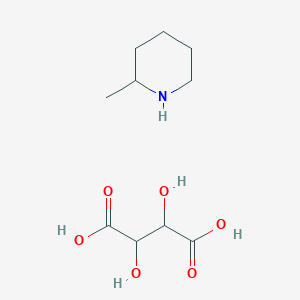

Déprotection: Le groupe Fmoc peut être éliminé dans des conditions basiques, généralement en utilisant de la pipéridine dans du diméthylformamide.

Réactifs et conditions courants:

Déprotection: La pipéridine dans le diméthylformamide est couramment utilisée pour éliminer le groupe Fmoc.

Substitution: Des réactifs tels que les chlorures d'acyle ou les halogénures d'alkyle sont utilisés pour les réactions de substitution.

Produits principaux:

Déprotection: Amine libre de lysine.

Substitution: Divers dérivés de la lysine en fonction du substituant utilisé.

Applications de recherche scientifique

Chimie:

Synthèse peptidique: Fmoc-Lys-OH.TosOH est largement utilisé dans la synthèse peptidique en phase solide pour protéger le groupe amino de la lysine pendant le processus de synthèse.

Biologie et médecine:

Développement de médicaments: Il est utilisé dans la synthèse de médicaments et d'agents thérapeutiques à base de peptides.

Industrie:

Biotechnologie: Utilisé dans la production de peptides synthétiques pour la recherche et les applications industrielles.

Mécanisme d'action

Mécanisme: Le groupe fluorenylméthyloxycarbonyle protège le groupe amino de la lysine en formant une liaison carbamate stable. Ce groupe protecteur peut être éliminé sélectivement dans des conditions basiques, ce qui permet la synthèse étape par étape des peptides sans interférence du groupe amino de la lysine .

Cibles et voies moléculaires: La cible principale de this compound est le groupe amino de la lysine, qu'il protège pendant la synthèse peptidique. L'élimination du groupe Fmoc est facilitée par l'attaque nucléophile d'une base, conduisant à la formation d'un sous-produit dibenzofulvène stable .

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Fmoc-Lys-OH.TosOH is extensively used in solid-phase peptide synthesis to protect the amino group of lysine during the synthesis process.

Biology and Medicine:

Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.

Biomaterials: Fmoc-protected peptides are used in the development of hydrogels and other biomaterials for tissue engineering and drug delivery.

Industry:

Mécanisme D'action

Mechanism: The fluorenylmethyloxycarbonyl group protects the amino group of lysine by forming a stable carbamate linkage. This protecting group can be selectively removed under basic conditions, allowing for the stepwise synthesis of peptides without interference from the amino group of lysine .

Molecular Targets and Pathways: The primary target of Fmoc-Lys-OH.TosOH is the amino group of lysine, which it protects during peptide synthesis. The removal of the Fmoc group is facilitated by nucleophilic attack from a base, leading to the formation of a stable dibenzofulvene byproduct .

Comparaison Avec Des Composés Similaires

Composés similaires:

Boc-Lys-OH: Utilise le tert-butyloxycarbonyle comme groupe protecteur, qui est labile en milieu acide.

Z-Lys-OH: Utilise le benzyloxycarbonyle comme groupe protecteur, qui est labile à l'hydrogénolyse.

Unicité:

Protection labile en base: Fmoc-Lys-OH.TosOH offre l'avantage d'une protection labile en base, ce qui le rend adapté à une utilisation dans la synthèse peptidique en phase solide où les groupes protecteurs labiles en milieu acide ne sont pas souhaitables.

Propriétés fluorescentes: Le groupe fluorenyle est hautement fluorescent, ce qui peut être avantageux à des fins analytiques.

Liste des composés similaires:

- Boc-Lys-OH

- Z-Lys-OH

- Alloc-Lys-OH

Propriétés

Formule moléculaire |

C28H32N2O7S |

|---|---|

Poids moléculaire |

540.6 g/mol |

Nom IUPAC |

(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C21H24N2O4.C7H8O3S/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |

Clé InChI |

AJQYYCSSOVJWBR-FYZYNONXSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276828.png)

![3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12276837.png)

![2-tert-butyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12276851.png)

![Ethyl 2-(2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276857.png)

![4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B12276860.png)

![N,5-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12276891.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B12276900.png)